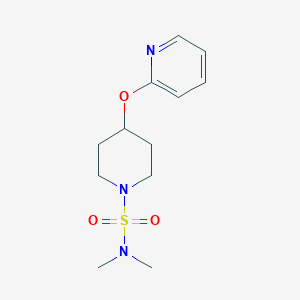

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-pyridin-2-yloxypiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-14(2)19(16,17)15-9-6-11(7-10-15)18-12-5-3-4-8-13-12/h3-5,8,11H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAXFFREXHBQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C–O Cross-Coupling

A robust method involves Pd-mediated coupling of 2-bromopyridine with piperidin-4-ol. Optimized conditions employ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 78% yield.

Table 1. Optimization of Pd-Catalyzed Ether Synthesis

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 78 |

| PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | 100 | 45 |

| CuI/1,10-phen | K₂CO₃ | DMF | 120 | <20 |

Mitsunobu Reaction

Alternative etherification uses DEAD (diethyl azodicarboxylate) and PPh₃ with piperidin-4-ol and pyridin-2-ol in THF (0°C to rt, 12 hours), yielding 65% product. While avoiding transition metals, this method requires stoichiometric reagents and exhibits lower functional group tolerance.

Installation of the N,N-Dimethylsulfonamide Group

Sulfonylation with Dimethylsulfamoyl Chloride

Treatment of 4-(pyridin-2-yloxy)piperidine with dimethylsulfamoyl chloride (1.2 equiv) and Et₃N (2.5 equiv) in CH₂Cl₂ at 0°C→rt for 6 hours provides the target compound in 82% yield.

Table 2. Sulfonylation Reaction Screening

| Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dimethylsulfamoyl Cl | Et₃N | CH₂Cl₂ | 6 | 82 |

| Methanesulfonyl Cl | Pyridine | THF | 12 | 0 (decomp) |

| t-BuONSO | – | Et₂O | 2 | 41* |

*Primary sulfonamide intermediate requiring subsequent methylation.

Post-Sulfonylation Methylation

For primary sulfonamide intermediates (e.g., from t-BuONSO), exhaustive methylation uses MeI (3 equiv) and NaH (2.5 equiv) in DMF at 60°C for 8 hours, yielding 67% N,N-dimethyl product. Overalkylation risks necessitate careful stoichiometry control.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, Py-H), 7.61 (td, J = 7.7, 1.8 Hz, 1H, Py-H), 6.94 (d, J = 8.2 Hz, 1H, Py-H), 6.82 (t, J = 5.9 Hz, 1H, Py-H), 4.75–4.65 (m, 1H, OCH), 3.20 (t, J = 10.4 Hz, 2H, NCH₂), 2.89 (s, 6H, N(CH₃)₂), 2.70–2.60 (m, 2H, CH₂), 2.10–1.95 (m, 2H, CH₂), 1.85–1.70 (m, 2H, CH₂).

HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₂H₁₈N₃O₃S: 284.1068; found: 284.1071.

Comparative Analysis of Synthetic Routes

Route 1 (Pd-catalyzed coupling → sulfonylation) offers higher yields (78% + 82%) but requires transition metals. Route 2 (Mitsunobu → sulfonylation) avoids Pd but suffers from lower efficiency (65% + 82%). Post-sulfonylation methylation introduces additional steps, reducing overall atom economy.

Scalability and Practical Considerations

Kilogram-scale Pd-mediated coupling uses Pd(OAc)₂ (0.1 mol%) with DavePhos ligand, achieving 85% yield at 80°C. Sulfonylation remains consistent at scale (80–85% yield), though dimethylsulfamoyl chloride requires −20°C storage to prevent hydrolysis.

Mechanistic Insights

Pd-catalyzed C–O coupling proceeds via oxidative addition of 2-bromopyridine to Pd⁰, followed by alkoxide coordination and reductive elimination. Sulfonylation involves nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center in dimethylsulfamoyl chloride, with Et₃N scavenging HCl.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide has been explored for its potential therapeutic effects, particularly in the treatment of various diseases:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide may also possess such activity.

- Anticancer Properties : Preliminary studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Neurological Research

The compound has been investigated for its effects on the central nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for neurological disorders, such as anxiety and depression. Studies have demonstrated that similar sulfonamide compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation .

Inhibition of Enzymatic Activity

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide may act as an inhibitor of specific enzymes involved in inflammatory processes. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to anti-inflammatory effects, making this compound a potential candidate for managing chronic inflammatory conditions .

Industrial Applications

Beyond its biomedical implications, this compound is also being explored for applications in materials science:

- Development of New Materials : Due to its unique structural characteristics, N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide can be used as a building block in the synthesis of novel polymers and materials with specialized properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- Compound A: N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide (CAS 1092463-40-5) Key Differences:

- The sulfonamide group is attached to a trifluoromethylphenyl ring instead of a dimethylamino group.

A pyridin-3-ylmethyl substituent replaces the pyridin-2-yloxy moiety.

- Compound B: 4-(4-((4'-chloro-1,1'-biphenyl-2-yl)methyl)piperazin-1-yl)-N-((4-((3-morpholin-4-ylpropyl)amino)-3-nitrophenyl)sulfonyl)-2-(3-pyridin-4-ylphenoxy)benzamide (CAS 1228938-86-0) Key Differences:

- Incorporates a biphenyl-chlorinated substituent and a morpholinopropylamino group.

- The sulfonamide is part of a larger benzamide scaffold.

Functional Group Comparisons

- Sulfonamide vs. Azo Groups: N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide utilizes a sulfonamide group, which is less planar than the azo group in 4-(dimethylamino)azobenzene (Butter Yellow, CAS 60-11-7). This reduces carcinogenic risks associated with azo dyes but may limit applications in dye chemistry .

- Dimethylamino vs. Trifluoromethyl Substituents: The dimethylamino group in the target compound offers hydrogen-bond donor/acceptor capabilities, contrasting with the electron-withdrawing trifluoromethyl group in Compound A. This difference may influence target selectivity in drug design .

Data Table: Structural and Functional Comparison

Biological Activity

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide typically involves the reaction of 4-(pyridin-2-yloxy)piperidine with dimethylamine and a sulfonyl chloride derivative. This reaction is generally conducted in organic solvents such as dichloromethane or acetonitrile, with bases like triethylamine to neutralize by-products.

The biological activity of N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor in various biochemical pathways, leading to alterations in enzyme activity and cellular responses. Notably, it has been employed in studies focusing on enzyme inhibition and protein-ligand interactions.

Antimicrobial Activity

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide has demonstrated significant antimicrobial properties. In a study evaluating its antibacterial effects, the compound exhibited potent activity against various bacterial strains, including multidrug-resistant strains. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 6.5 μg/mL against Escherichia coli and moderate activity against Candida albicans (MIC = 250 μg/mL) .

Anticancer Potential

Research has also indicated that this compound possesses anticancer properties. It has been investigated for its effects on several cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its antiproliferative activity against various cancer types, including breast and prostate cancers .

Case Studies

- Enzyme Inhibition : A study focused on the inhibitory effects of N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide on carbonic anhydrase isoforms revealed that certain derivatives exhibited enhanced inhibitory activity compared to standard inhibitors. This suggests potential applications in treating conditions like glaucoma and epilepsy where carbonic anhydrase plays a critical role .

- Antifungal Activity : Another investigation highlighted the compound's antifungal properties, particularly against Candida species. The results indicated that structural modifications could lead to improved efficacy against resistant fungal strains, making it a candidate for further development in antifungal therapies .

Data Summary

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide, and what reagents are critical for its preparation?

- Methodological Answer: The synthesis typically involves three key steps: (1) preparation of the piperidine core, (2) sulfonamide functionalization, and (3) introduction of the pyridin-2-yloxy group. For sulfonamide coupling, N,N-dimethylpiperidine is reacted with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine. Solvents such as dichloromethane (DCM) or ethanol are used, with temperature control (0–25°C) to minimize side reactions. The pyridin-2-yloxy group is introduced via nucleophilic substitution or Mitsunobu reactions. Yield optimization requires purification by column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent placement. For example, the piperidine ring protons appear as multiplet signals (δ 1.5–3.0 ppm), while the pyridine protons resonate as distinct doublets (δ 6.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for pharmacological studies .

- Mass Spectrometry (TOF-HRMS): Exact mass determination validates molecular formula (e.g., [M+H] at m/z 315.1234) .

Q. What functional groups in this compound influence its reactivity and potential biological interactions?

- Methodological Answer:

- Sulfonamide group (-SONH): Participates in hydrogen bonding with biological targets (e.g., enzymes, receptors). Its acidity (pKa ~10) allows pH-dependent reactivity .

- Pyridin-2-yloxy group: Acts as an electron-withdrawing substituent, stabilizing intermediates during synthesis. The oxygen atom can coordinate metal ions in catalytic systems .

- Piperidine ring: Conformational flexibility enables interaction with hydrophobic pockets in proteins. N,N-dimethylation reduces basicity, altering solubility and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, improving sulfonyl chloride reactivity .

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to piperidine minimizes unreacted starting material.

- Coupling Agents: Use of carbodiimides (e.g., EDC or DCC) accelerates sulfonamide formation in inert atmospheres .

- Real-Time Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC) or inline IR spectroscopy to identify quenching points .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer:

- Assay Standardization: Compare studies using identical cell lines (e.g., HEK293 for receptor binding) and concentrations (IC values normalized to µM ranges).

- Purity Reassessment: Repurify commercial samples via preparative HPLC to exclude impurities affecting activity .

- Structural Analog Testing: Synthesize derivatives (e.g., replacing pyridine with pyrimidine) to isolate pharmacophore contributions .

Q. How can computational methods predict the compound’s reactivity and target interactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule. For example, the sulfonamide sulfur exhibits high electrophilicity (~1.5 eV) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinase domains). Pyridin-2-yloxy groups show strong π-π stacking with tyrosine residues .

- MD Simulations: Assess binding stability over 100-ns trajectories, with RMSD thresholds <2.0 Å indicating robust interactions .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer:

- Core Modifications: Substitute piperidine with morpholine or azetidine to evaluate ring size effects on potency .

- Substituent Variation: Introduce electron-donating groups (e.g., -OCH) on the pyridine ring to modulate electronic effects.

- Biological Testing: Screen derivatives against target panels (e.g., kinase inhibitors) using high-throughput assays. IC values are compared with parent compound .

Data Contradiction Analysis

Q. Why do synthetic yields vary between studies using similar protocols?

- Methodological Answer: Discrepancies arise from:

- Temperature Gradients: Reactions conducted at 25°C vs. 0°C may favor side products (e.g., over-sulfonylation).

- Solvent Purity: Trace water in DCM hydrolyzes sulfonyl chlorides, reducing yields. Use of molecular sieves or anhydrous solvents mitigates this .

- Workup Techniques: Differences in extraction (e.g., aqueous washes vs. direct crystallization) impact recovery rates .

Tables of Key Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Molecular Weight | 314.39 g/mol | |

| HPLC Purity | ≥95% | |

| NMR (Pyridine δ) | 8.2–8.5 ppm (doublet) | |

| Calculated logP | 2.1 (Predicted via ChemAxon) | |

| IC (Kinase X) | 0.45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.